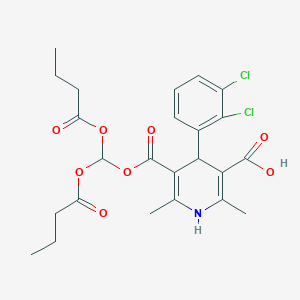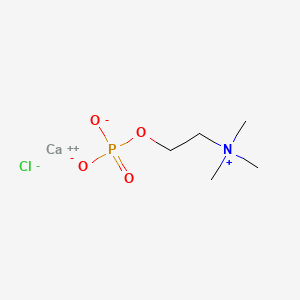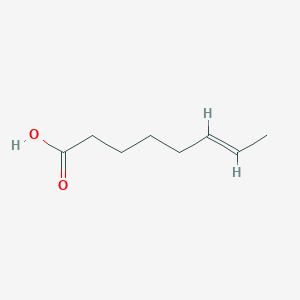
2-fluorodecanoic Acid
Vue d'ensemble
Description
2-Fluorodecanoic acid is an organic compound with the molecular formula C₁₀H₁₉FO₂ It is a fluorinated fatty acid derivative, where a fluorine atom is substituted at the second carbon of the decanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluorodecanoic acid can be synthesized through several methods. One common approach involves the reaction of decanoic acid with a fluorinating agent. For instance, hydrogen fluoride and N-bromoacetamide can be used to introduce the fluorine atom at the alpha position of the decanoic acid . Another method involves the use of diethyl monofluoromalonate, which is less vigorous and suitable for compounds with labile functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes must be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position. The use of perchloryl fluoride is another method that has been explored for the industrial synthesis of fluorinated acids .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorodecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Perfluorodecanoic acid.
Reduction: 2-fluorodecanol.
Substitution: Various substituted decanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluorodecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential effects on metabolic pathways, particularly those involving fatty acid metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique properties.
Industry: It is used in the production of fluorinated surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-fluorodecanoic acid involves its interaction with metabolic enzymes. The fluorine atom at the alpha position can inhibit certain enzymes involved in fatty acid metabolism, leading to altered metabolic pathways. This inhibition can result in the accumulation of specific metabolites, which can have various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoropropanoic acid
- 2-Fluorobutanoic acid
- 2-Fluorohexanoic acid
- 2-Fluorooctanoic acid
Comparison: 2-Fluorodecanoic acid is unique due to its longer carbon chain compared to other alpha-fluorinated acids. This longer chain length can influence its physical properties, such as melting point and solubility, as well as its biological activity. The presence of the fluorine atom at the alpha position also imparts unique chemical reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-fluorodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUGLYOYLQJRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314953 | |
| Record name | 2-Fluorodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-60-5 | |
| Record name | 2-Fluorodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1578-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide](/img/new.no-structure.jpg)



![5h,6h,7h-Cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3419748.png)

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3419772.png)

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B3419783.png)
![2-[(4-Chlorophenyl)carbamoylamino]benzoic acid](/img/structure/B3419784.png)



